

Initial Screening of (4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (4-Benzyl-piperazin-1-yl)-acetic acid

Cat. No.: B111351

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This technical guide provides a comprehensive framework for the initial screening of the compound **(4-Benzyl-piperazin-1-yl)-acetic acid**. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to characterizing the biological activity of this molecule. The proposed screening cascade is based on the well-documented pharmacological profiles of structurally related piperazine and benzylpiperazine derivatives.

Introduction

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic organic compound featuring a benzylpiperazine scaffold linked to an acetic acid moiety.^[1] The piperazine ring is a recognized privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.^[2] Derivatives of benzylpiperazine have shown affinity for various central nervous system (CNS) targets, including dopamine and serotonin receptors, as well as sigma receptors, exhibiting potential as antipsychotic, antidepressant, and anxiolytic agents. Furthermore, various piperazine derivatives have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities.

Given the therapeutic potential of this chemical class, a systematic initial screening of **(4-Benzyl-piperazin-1-yl)-acetic acid** is warranted to elucidate its pharmacological profile and identify potential therapeutic applications. This guide details a tiered screening approach, from broad liability profiling to more specific target-based assays.

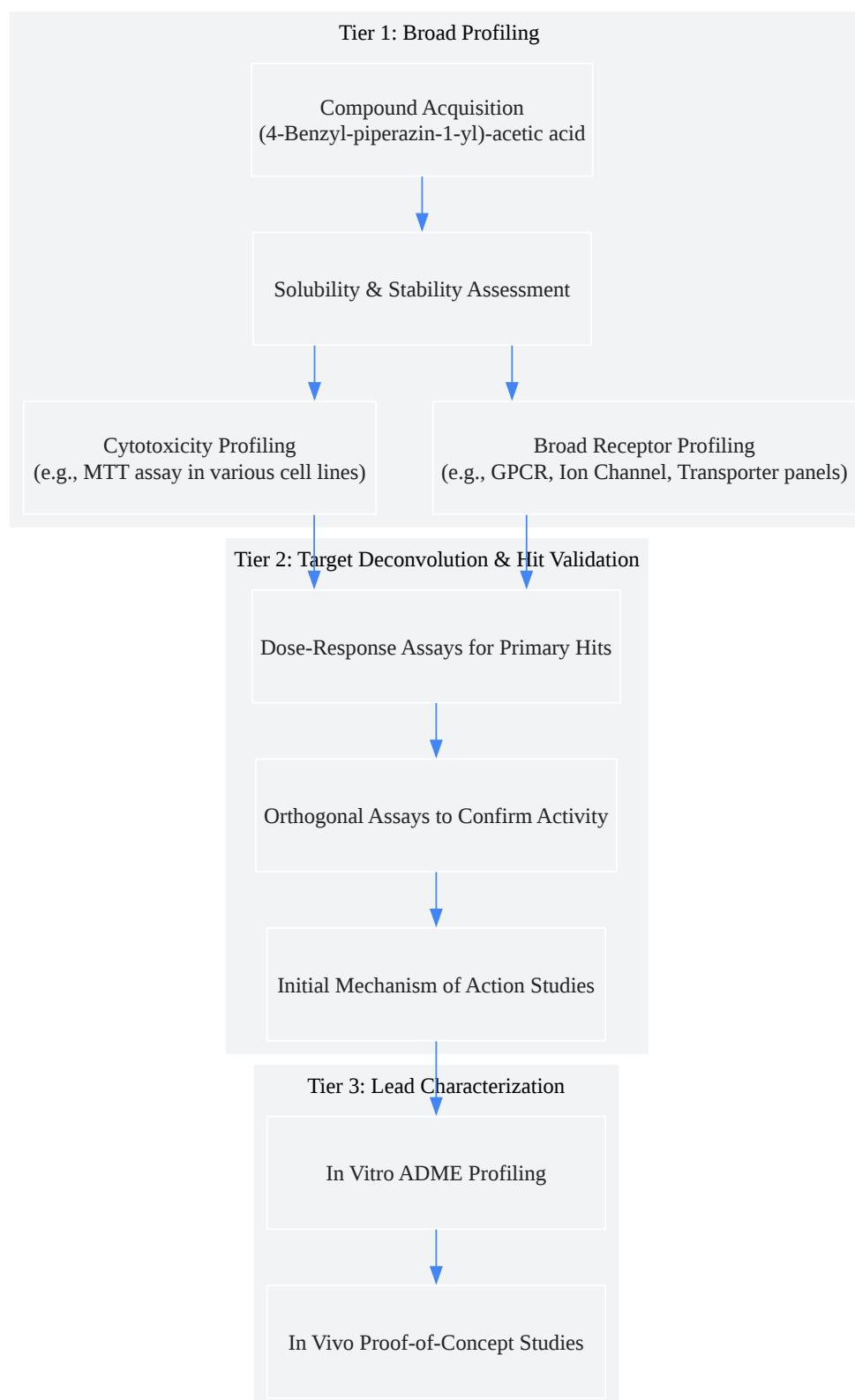
Physicochemical Properties

A summary of the key physicochemical properties of **(4-Benzyl-piperazin-1-yl)-acetic acid** is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of biological data.

Property	Value	Reference
IUPAC Name	2-(4-benzylpiperazin-1-yl)acetic acid	[1]
CAS Number	119929-87-2	[3]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	234.29 g/mol	[1]
Appearance	Solid	[4]
Purity	≥95%	[4]

Proposed Initial Screening Cascade

A hierarchical screening approach is recommended to efficiently characterize the biological activity of **(4-Benzyl-piperazin-1-yl)-acetic acid**. The proposed cascade begins with broad profiling to identify potential areas of biological activity and liabilities, followed by more focused assays to delineate the mechanism of action.



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Caption: Proposed initial screening cascade for **(4-Benzyl-piperazin-1-yl)-acetic acid**.

Experimental Protocols

Detailed methodologies for key experiments in the initial screening cascade are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of cultured cells.

Materials:

- **(4-Benzyl-piperazin-1-yl)-acetic acid**
- Human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **(4-Benzyl-piperazin-1-yl)-acetic acid** in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Receptor Binding Assay (Radioligand Binding Assay for Dopamine D2 Receptor)

This assay measures the affinity of the compound for a specific receptor, in this case, the dopamine D2 receptor, a common target for antipsychotic drugs.

Materials:

- Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
- [³H]-Spiperone (radioligand)
- Haloperidol (a known D2 antagonist for determining non-specific binding)
- **(4-Benzyl-piperazin-1-yl)-acetic acid**
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
- 96-well filter plates
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- In a 96-well plate, add the binding buffer, the test compound at various concentrations, and the radioligand ($[^3\text{H}]\text{-Spiperone}$) at a concentration close to its K_d .
- For determining non-specific binding, add a high concentration of haloperidol instead of the test compound. For total binding, add only the buffer and radioligand.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.
- Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
- Calculate the specific binding and determine the IC_{50} value of the test compound. The K_i value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)

This assay determines the ability of the compound to inhibit the activity of acetylcholinesterase, a target for Alzheimer's disease therapeutics.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- **(4-Benzyl-piperazin-1-yl)-acetic acid**
- Phosphate buffer (pH 8.0)

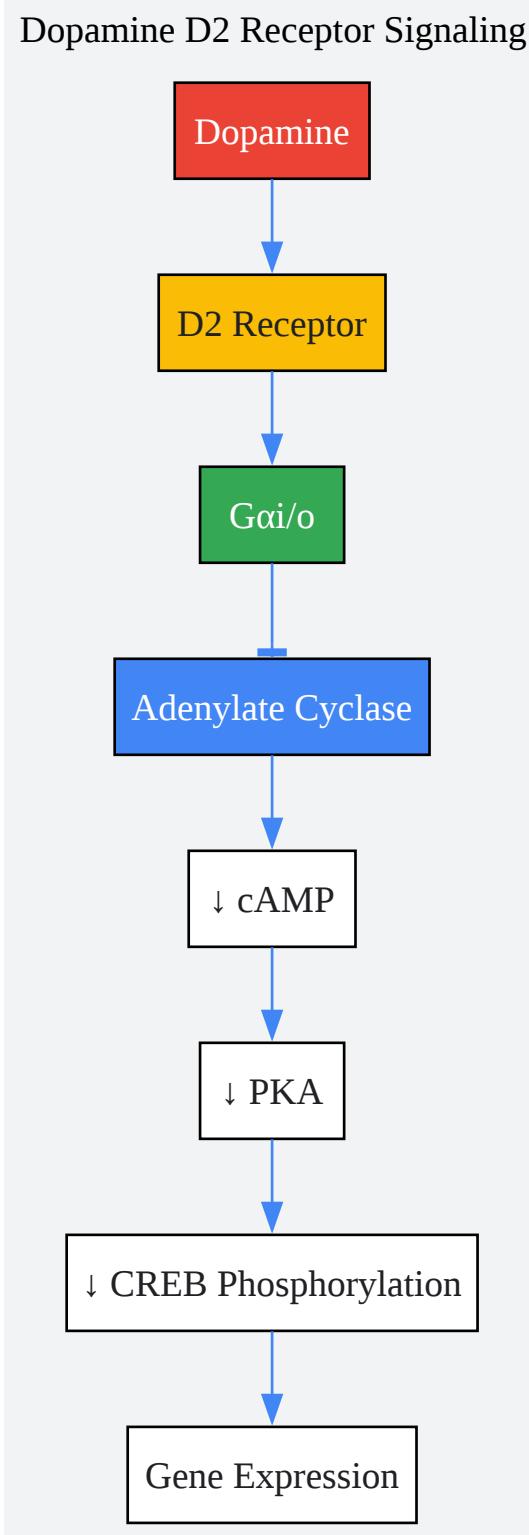
- 96-well plate
- Microplate reader

Procedure:

- In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding a solution of ATCl and DTNB.
- Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.
- Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).
- Determine the IC_{50} value of the compound.

Potential Signaling Pathways

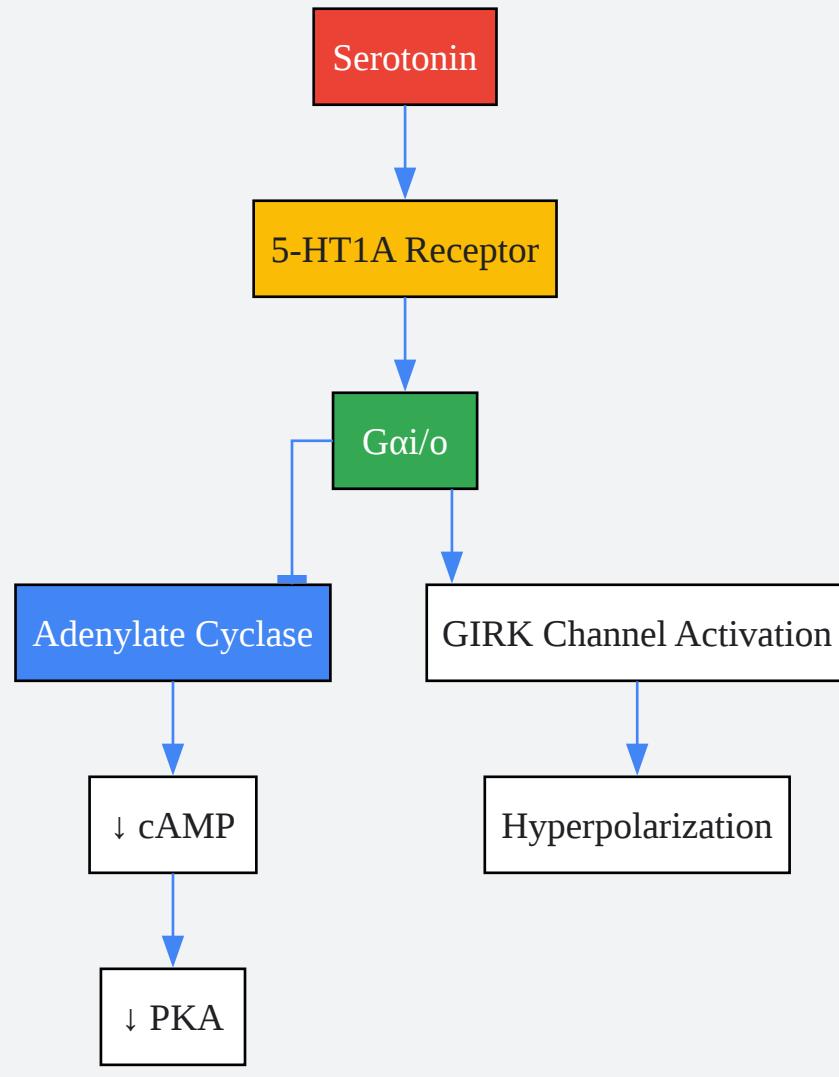
Based on the activities of related compounds, **(4-Benzyl-piperazin-1-yl)-acetic acid** may modulate several key signaling pathways. Diagrams for dopamine, serotonin, and sigma receptor signaling are provided below.

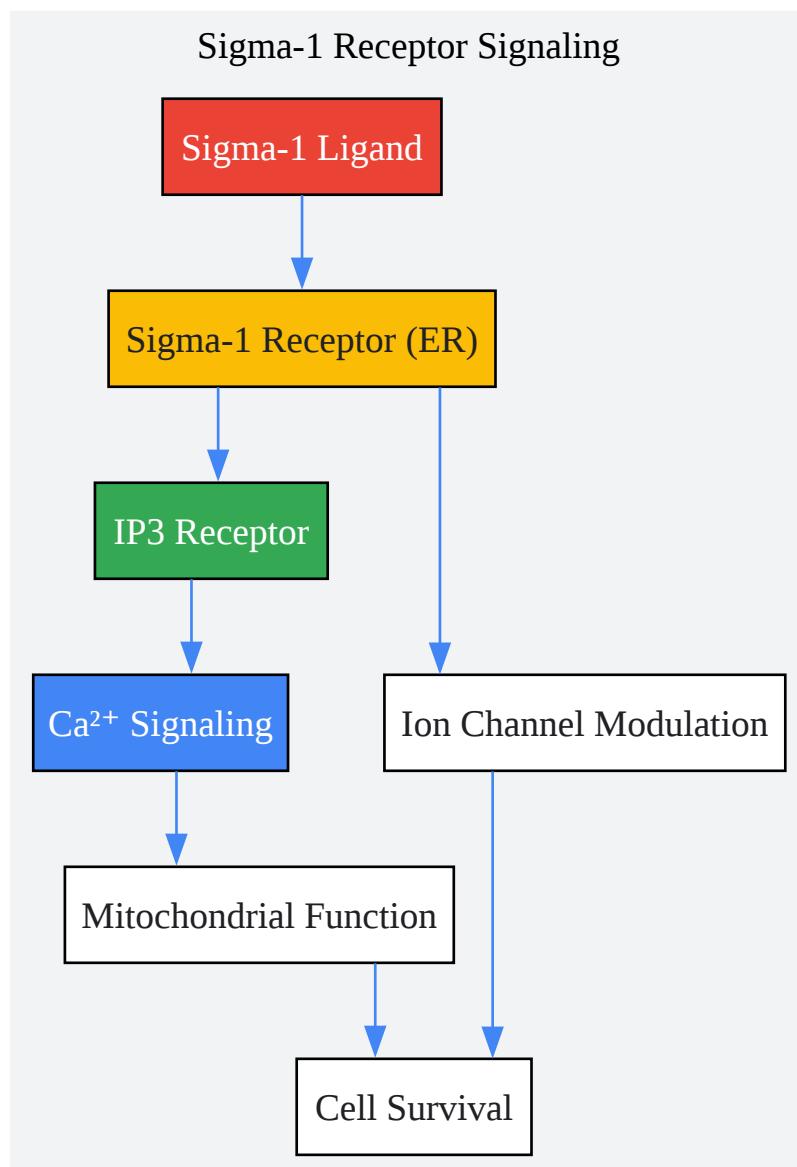


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Caption: Simplified dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling





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